Piperidinone derivative 1
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Overview
Description
Piperidinone derivative 1 is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidinone derivative 1 can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .
Industrial Production Methods
Industrial production of piperidinone derivatives often involves multi-step processes that include the functionalization of unsaturated intermediates. These processes are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Piperidinone derivative 1 undergoes various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones.
Reduction: Hydrogenation of unsaturated intermediates to form piperidines.
Substitution: N-heterocyclization of primary amines with diols.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation, and rhodium catalysts for hydroamination . Conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidinone derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidinone derivative 1 involves its interaction with specific molecular targets and pathways. For example, EF24, a piperidinone derivative, has shown potential activity against various cancers by activating IKKb, a major factor in NF-κB transcription . This activation leads to chronic inflammation in carcinomas, contributing to desmoplasia and neoplastic progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidinone derivative 1 include:
Substituted Piperidines: Compounds with various substituents on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Piperidine derivatives with fused ring systems.
Uniqueness
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and functionalization makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H16ClF3N2O2 |
---|---|
Molecular Weight |
348.75 g/mol |
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-6-oxopiperidine-2-carboxamide |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-21-11(6-3-7-12(21)22)14(23)20-8-9-4-2-5-10(13(9)16)15(17,18)19/h2,4-5,11H,3,6-8H2,1H3,(H,20,23) |
InChI Key |
YGCMKVHDGGAEFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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